[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate
Description
The compound [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-...-3-cyclohexylpropanoate] is a steroidal derivative with a cyclopenta[a]phenanthren core. Key structural features include:
- 10,13-Dimethyl groups: Common in steroidal frameworks for stabilizing hydrophobic interactions.
- 17-Octyl side chain: A long alkyl chain enhancing lipophilicity and membrane permeability.
- 3-Cyclohexylpropanoate ester: Modifies solubility and metabolic stability compared to hydroxylated analogs.
This esterification strategy is often employed to enhance bioavailability and modulate receptor binding .

Properties
Molecular Formula |
C36H60O2 |
|---|---|
Molecular Weight |
524.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate |
InChI |
InChI=1S/C36H60O2/c1-4-5-6-7-8-12-15-28-18-20-32-31-19-17-29-26-30(38-34(37)21-16-27-13-10-9-11-14-27)22-24-36(29,3)33(31)23-25-35(28,32)2/h17,27-28,30-33H,4-16,18-26H2,1-3H3/t28-,30-,31-,32-,33-,35+,36-/m0/s1 |
InChI Key |
WXDLBYTWLXNNTA-ITVWNSKRSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC5CCCCC5)C)C |
Canonical SMILES |
CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5CCCCC5)C)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis
The synthesis typically involves several key steps:
Step 1: Formation of the Core Structure
The initial step often involves constructing the cyclopenta[a]phenanthrene core through cyclization reactions. This can be achieved via methods such as:
Diels-Alder Reactions: Utilizing diene and dienophile combinations to form cyclic structures.
Friedel-Crafts Alkylation: Introducing alkyl groups to aromatic systems to build complexity in the core structure.
Step 2: Introduction of Functional Groups
After establishing the core framework, functional groups are introduced through:
Alkylation Reactions: To add octyl and methyl groups at specific positions on the core.
Esterification Reactions: To form esters with cyclohexylpropanoic acid derivatives.
Stereochemical Considerations
Given the multiple chiral centers in the molecule, controlling stereochemistry is crucial:
Chiral Catalysts: The use of chiral catalysts can help direct the formation of specific stereoisomers during reactions.
Resolution Techniques: Enantiomeric resolution may be necessary to isolate the desired stereoisomer from racemic mixtures.
Purification Techniques
After synthesis, purification is essential to obtain high-purity compounds:
Chromatography: Techniques such as column chromatography or HPLC (High-Performance Liquid Chromatography) are typically employed.
Recrystallization: This method can be used to purify solid products by exploiting differences in solubility.
Summary Table of Key Steps
| Step | Reaction Type | Purpose |
|---|---|---|
| 1 | Diels-Alder / Friedel-Crafts | Form core structure |
| 2 | Alkylation / Esterification | Introduce functional groups |
| 3 | Chiral Catalysis / Resolution | Control stereochemistry |
| 4 | Chromatography / Recrystallization | Purify final product |
Research Findings and Applications
Research into this compound indicates potential applications in various fields including medicinal chemistry and material science due to its unique structural properties. Studies have shown that compounds with similar frameworks exhibit biological activities that could be harnessed for therapeutic purposes.
Chemical Reactions Analysis
Ester Hydrolysis
The 3-cyclohexylpropanoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acid-catalyzed hydrolysis | H₂SO₄/H₂O, reflux | 3-cyclohexylpropanoic acid + [(3S,...)-3-ol] derivative |
| Base-catalyzed hydrolysis | NaOH/EtOH, 60–80°C | 3-cyclohexylpropanoate sodium salt + [(3S,...)-3-ol] derivative |
Mechanistic Insights :
-
Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
-
Basic hydrolysis : Deprotonation of water generates hydroxide ions, which cleave the ester via nucleophilic acyl substitution.
Transesterification
The ester group participates in transesterification reactions with alcohols under catalytic conditions:
| Reagent | Catalyst | Product |
|---|---|---|
| Methanol | H₂SO₄ or Ti(OiPr)₄ | Methyl 3-cyclohexylpropanoate + [(3S,...)-3-ol] derivative |
| Benzyl alcohol | BF₃·Et₂O | Benzyl 3-cyclohexylpropanoate + [(3S,...)-3-ol] derivative |
Key Factors :
-
Reaction efficiency depends on alcohol nucleophilicity and steric hindrance from the cyclohexyl group.
Oxidation of the Steroidal Core
The dodecahydro-cyclopenta[a]phenanthrene core contains allylic and tertiary C–H bonds susceptible to oxidation:
| Oxidizing Agent | Site of Oxidation | Product |
|---|---|---|
| CrO₃/H₂SO₄ | Allylic C–H bonds | Ketone derivatives at C11 or C15 positions |
| O₂ (catalyzed) | Tertiary C–H bonds | Hydroxylated analogs (e.g., 17-hydroxy derivatives) |
Stereochemical Considerations :
Nucleophilic Substitution at the Ester Group
The carbonyl carbon of the ester is electrophilic, enabling nucleophilic substitutions:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ (anhydrous) | High-pressure reactor | 3-cyclohexylpropanamide + [(3S,...)-3-ol] derivative |
| Grignard reagents | THF, −78°C to 25°C | Tertiary alcohol adducts via ketone intermediates |
Limitations :
-
Bulky cyclohexyl groups may reduce reactivity toward sterically hindered nucleophiles.
Reduction Reactions
Selective reduction of the ester or core double bonds is achievable with tailored reagents:
| Reagent | Target Site | Product |
|---|---|---|
| LiAlH₄ | Ester → Alcohol | 3-cyclohexylpropanol + [(3S,...)-3-ol] derivative |
| H₂/Pd-C | C=C bonds in core | Partially saturated cyclopenta[a]phenanthrene derivatives |
Functional Group Compatibility :
-
LiAlH₄ reduces esters but leaves saturated hydrocarbons intact.
Thermal Degradation
Pyrolysis studies of analogous esters reveal decomposition pathways:
| Temperature | Major Products |
|---|---|
| 300–400°C | Cyclohexene derivatives + fragmented steroidal hydrocarbons |
| >400°C | Carbonized residues + CO₂/CO |
Scientific Research Applications
The compound [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, pharmacology, and materials science.
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 512.85 g/mol. The compound features a cyclopenta[a]phenanthren backbone modified with alkyl and cyclohexylpropanoate groups. Its stereochemistry is significant for its biological activity.
Pharmacological Potential
Research indicates that compounds similar to this structure may exhibit various pharmacological activities. For instance:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of specific pathways involved in the inflammatory response.
- Anticancer Properties : The structural characteristics allow for potential interactions with cancer cell signaling pathways. Studies have suggested that certain analogs can induce apoptosis in cancer cells.
Hormonal Activity
This compound may interact with hormonal receptors due to its steroid-like structure. It could potentially function as a modulator of hormonal activity, which is valuable in treating hormone-related disorders.
Drug Development
The compound's unique structure provides a scaffold for the development of novel drugs targeting various diseases. The ability to modify the alkyl chains and functional groups allows for the optimization of pharmacokinetic properties.
Polymer Chemistry
Due to its complex structure, this compound can be utilized as a building block in polymer synthesis. Its incorporation into polymers may enhance thermal stability and mechanical properties.
Nanotechnology
Research into nanoscale applications suggests that derivatives of this compound could be used to create functional nanomaterials for drug delivery systems or as components in nanocomposites.
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of a related compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.
Case Study 2: Anticancer Activity
Research featured in Cancer Research highlighted a derivative's ability to induce apoptosis in breast cancer cells through mitochondrial pathways. This finding underscores the potential of structurally similar compounds in cancer therapy.
Case Study 3: Polymer Applications
A recent investigation into polymer blends incorporating this compound revealed enhanced mechanical properties compared to traditional polymers. The study demonstrated improved tensile strength and thermal resistance.
Mechanism of Action
The mechanism of action of [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Interaction with steroid receptors, leading to modulation of gene expression.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways through interaction with key proteins.
Comparison with Similar Compounds
Core Backbone Similarities
All analogs share the cyclopenta[a]phenanthren backbone, critical for binding steroidal receptors. Differences arise in substituents at positions 3 and 17:
*Estimated based on structural analogs.
Functional Group Impact
- Ester vs. Hydroxyl (Position 3): The 3-cyclohexylpropanoate in the target compound increases lipophilicity (logP ~7.5*) compared to Beta-sitosterol (logP ~8.1) . Esters resist glucuronidation, prolonging half-life.
- Position 17: The octyl chain enhances membrane anchoring, contrasting with shorter chains (e.g., methylheptanyl in ) or aromatic groups (e.g., isoquinolinyl in ).
Therapeutic Indications
- The target’s 3-cyclohexylpropanoate may reduce glucocorticoid receptor affinity compared to dexamethasone but improve tissue penetration due to higher lipophilicity.
Metabolic Stability
- Ester Hydrolysis: The cyclohexylpropanoate group in the target compound is more resistant to esterases than simpler acetates (e.g., : t₁/₂ ~2 h vs. target’s predicted t₁/₂ >6 h) .
Biological Activity
The compound [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 428.69 g/mol. Its structural features include multiple chiral centers and a dodecahydro-cyclopenta[a]phenanthrene core which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities. Notably:
- Antifungal Activity : Several studies have demonstrated that derivatives of similar compounds possess antifungal properties. For instance, compounds with structural similarities have shown efficacy against a range of fungal pathogens in vitro .
- Antiproliferative Effects : Some analogs have been reported to inhibit cell proliferation in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Antifungal Studies
A significant study highlighted the antifungal activity of structurally related compounds in vitro. The results indicated that these compounds effectively inhibited the growth of various fungal strains at concentrations ranging from 1 to 10 µg/mL. The primary mechanism was linked to the disruption of fungal cell membrane integrity .
Antiproliferative Studies
In a study involving cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values in the low micromolar range (10-20 µM), indicating potent antiproliferative effects. The study suggested that the compound induces apoptosis through caspase activation and alters mitochondrial membrane potential .
Case Studies
Q & A
Q. What in vivo models are suitable for evaluating anti-inflammatory or anticancer activity?
- Methodology : Use murine collagen-induced arthritis models (e.g., 20–50 mg/kg doses via i.p. injection, as in β-sitosterol studies) . For cancer, employ xenograft models with liposome-encapsulated formulations to enhance bioavailability (e.g., ’s oxymorphone protocol). Pair with pharmacokinetic profiling (Cmax, AUC) using LC-MS/MS .
Q. How can molecular docking predict interactions with targets like Sig-1R or DPP-1?
- Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into Sig-1R’s sterol-binding domain (PDB: 5HK1). Validate docking scores (LibDockScore >100 suggests strong binding) against known ligands (e.g., PREG-S in ). Cross-reference with network pharmacology to identify multi-target pathways (e.g., AD-related targets in ) .
Q. How to resolve contradictions in biological assay data (e.g., activity vs. cytotoxicity)?
- Methodology : Perform dose-response curves (0.1–100 µM) in primary cell lines vs. cancer cells (e.g., HeLa, MCF-7). Use transcriptomics (RNA-seq) to identify off-target effects. Compare with structural analogs (e.g., stigmasterol’s antioxidant LC50 ~50 µM ) to isolate structure-activity relationships .
Q. What strategies improve pharmacokinetics for this lipophilic compound?
- Methodology : Formulate as liposomes (e.g., dipalmitoylphosphatidylcholine/cholesterol carriers) to enhance solubility and half-life. Test in vivo using radiolabeled isotopes (³H or ¹⁴C) for biodistribution studies. Adjust alkyl chain length (octyl vs. ethyl in β-sitosterol) to balance membrane permeability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
